molecular formula C14H24N2O3 B2466417 Tert-butyl 4-(cyclobutanecarbonyl)piperazine-1-carboxylate CAS No. 1329288-29-0

Tert-butyl 4-(cyclobutanecarbonyl)piperazine-1-carboxylate

Cat. No. B2466417
M. Wt: 268.357
InChI Key: XLJCMMFUVUQBEW-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(cyclobutanecarbonyl)piperazine-1-carboxylate” is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that piperazine derivatives are often used as building blocks in the synthesis of various organic compounds2.



Synthesis Analysis

The synthesis of “Tert-butyl 4-(cyclobutanecarbonyl)piperazine-1-carboxylate” is not explicitly mentioned in the available resources. However, similar compounds such as "tert-butyl 4-


Scientific Research Applications

Crystal and Molecular Structure Analysis

Tert-butyl 4-(cyclobutanecarbonyl)piperazine-1-carboxylate has been studied for its crystal and molecular structure. Mamat, Flemming, and Köckerling (2012) reported on the crystal structure, highlighting its monoclinic space group and typical bond lengths and angles for this type of piperazine-carboxylate (Mamat, Flemming, & Köckerling, 2012).

Synthesis and Characterization

Various derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, have been synthesized and characterized through techniques like FT-IR, NMR, and LCMS spectroscopic studies. Kulkarni et al. (2016) also performed single crystal X-ray diffraction analysis on these compounds (Kulkarni et al., 2016).

Anticorrosive Properties

The compound has been investigated for its anticorrosive behavior, particularly in the context of carbon steel protection in corrosive media. Praveen et al. (2021) demonstrated the molecule's ability to effectively inhibit corrosion with an efficiency of 91.5% at certain concentrations, highlighting its potential in industrial applications (Praveen et al., 2021).

Synthesis of Biologically Active Compounds

The compound has also been used in the synthesis of biologically active benzimidazole compounds. Ya-hu (2010) reported a synthesis process with a yield of 52%, using it as an intermediate (Ya-hu, 2010).

Asymmetric Deprotonation for Medicinal Synthesis

McDermott, Campbell, and Ertan (2008) described the first known example of asymmetric deprotonation of a piperazine using this compound, showcasing its utility in the synthesis of molecules of medicinal interest (McDermott, Campbell, & Ertan, 2008).

properties

IUPAC Name

tert-butyl 4-(cyclobutanecarbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)16-9-7-15(8-10-16)12(17)11-5-4-6-11/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJCMMFUVUQBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-cyclobutanecarbonylpiperazine-1-carboxylate

Citations

For This Compound
1
Citations
H Long, X Hu, B Wang, Q Wang, R Wang… - Journal of Medicinal …, 2021 - ACS Publications
Poly (ADP-ribose) polymerase-1 (PARP-1) is a potential target for the discovery of chemosensitizers and anticancer drugs. Amentoflavone (AMF) is reported to be a selective PARP-1 …
Number of citations: 19 pubs.acs.org

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